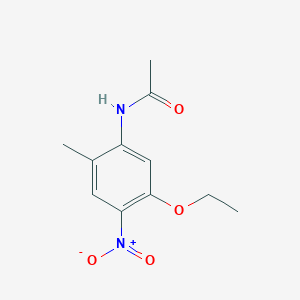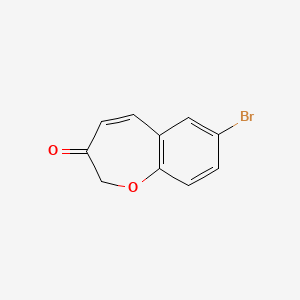
1-Benzoxepin-3(2H)-one, 7-bromo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzoxepin-3(2H)-one, 7-bromo- is a brominated derivative of benzoxepin, a heterocyclic compound containing both oxygen and nitrogen atoms in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzoxepin-3(2H)-one, 7-bromo- typically involves the bromination of benzoxepin derivatives. One common method is the electrophilic bromination of 1-Benzoxepin-3(2H)-one using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of 1-Benzoxepin-3(2H)-one, 7-bromo- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-Benzoxepin-3(2H)-one, 7-bromo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles like amines or thiols replace the bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in polar solvents such as ethanol or methanol.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced benzoxepin derivatives.
Substitution: Formation of substituted benzoxepin derivatives with various functional groups.
Scientific Research Applications
1-Benzoxepin-3(2H)-one, 7-bromo- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the production of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-Benzoxepin-3(2H)-one, 7-bromo- depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom can enhance the compound’s binding affinity and selectivity towards its molecular targets, leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
1-Benzoxepin-3(2H)-one: The non-brominated parent compound.
1-Benzoxepin-3(2H)-one, 7-chloro-: A chlorinated derivative with similar properties.
1-Benzoxepin-3(2H)-one, 7-fluoro-: A fluorinated derivative with distinct electronic properties.
Uniqueness
1-Benzoxepin-3(2H)-one, 7-bromo- is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions with other molecules. The bromine atom can enhance the compound’s electrophilicity, making it more reactive in substitution reactions. Additionally, the bromine atom can affect the compound’s biological activity, potentially leading to improved therapeutic properties.
Properties
CAS No. |
381220-95-7 |
|---|---|
Molecular Formula |
C10H7BrO2 |
Molecular Weight |
239.06 g/mol |
IUPAC Name |
7-bromo-1-benzoxepin-3-one |
InChI |
InChI=1S/C10H7BrO2/c11-8-2-4-10-7(5-8)1-3-9(12)6-13-10/h1-5H,6H2 |
InChI Key |
ZDKSNWRHRPFJFM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)C=CC2=C(O1)C=CC(=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Pyrazole, 1,1',1''-[(trimethylsilyl)methylidyne]tris[3-phenyl-](/img/structure/B14236020.png)
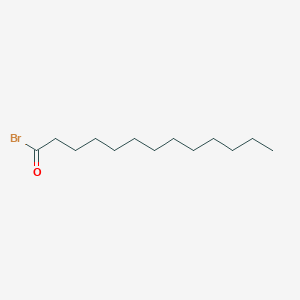
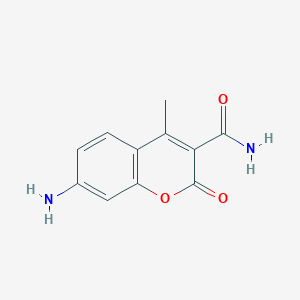

![2-Methyl-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14236033.png)
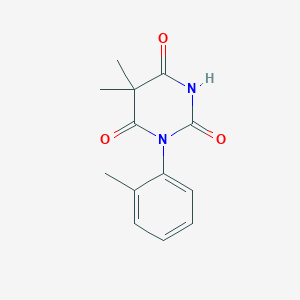
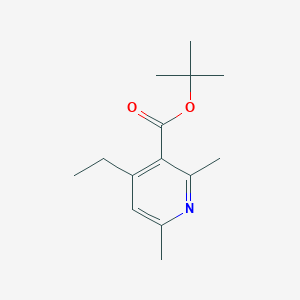
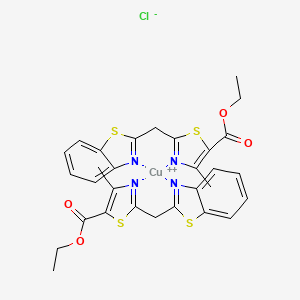
![2-Chloro-4-(4-methylphenyl)pyrido[3,2-c]cinnoline-3-carbonitrile](/img/structure/B14236073.png)
![Trimethyl 2,2',2''-[benzene-1,2,3-triyltris(oxy)]triacetate](/img/structure/B14236086.png)
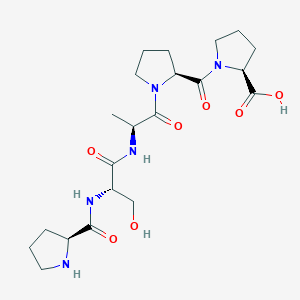
![4-[(4-chlorophenyl)sulfonylamino]-N-[(4-fluorophenyl)methylideneamino]benzamide](/img/structure/B14236100.png)
